

Spectroscopic Data of 2-Methoxy-N-methylethanamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-N-methylethanamine

Cat. No.: B1584131

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methoxy-N-methylethanamine** (CAS No. 38256-93-8), a key chemical intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint of 2-Methoxy-N-methylethanamine

2-Methoxy-N-methylethanamine, with the molecular formula $C_4H_{11}NO$ and a molecular weight of 89.14 g/mol, is a bifunctional molecule containing both an ether and a secondary amine group.^[1] The accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing its purity, and understanding its reactivity in chemical transformations. This guide delves into the causality behind experimental choices and provides a self-validating system for the protocols described, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For **2-Methoxy-N-methylethanamine**, both 1H and ^{13}C NMR are essential for a

complete structural assignment.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Methoxy-N-methylethanamine**, typically recorded in a deuterated solvent like chloroform (CDCl_3), reveals five distinct proton environments.

Table 1: ^1H NMR Spectral Data of **2-Methoxy-N-methylethanamine**^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.49	t	2H	-O-CH ₂ -
3.36	s	3H	-O-CH ₃
2.74	t	2H	-N-CH ₂ -
2.44	s	3H	-N-CH ₃
2.22	br s	1H	-NH-

- Interpretation and Rationale: The assignments are based on the chemical shifts, multiplicities, and integration values. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded, appearing as a triplet at 3.49 ppm due to coupling with the neighboring methylene group. The methoxy protons (-O-CH₃) appear as a sharp singlet at 3.36 ppm. The methylene protons adjacent to the nitrogen atom (-N-CH₂-) are also observed as a triplet at 2.74 ppm. The N-methyl protons (-N-CH₃) give a singlet at 2.44 ppm. The broad singlet at 2.22 ppm is characteristic of the amine proton (-NH-), with its broadness attributed to quadrupole broadening and potential chemical exchange.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. For **2-Methoxy-N-methylethanamine**, four distinct carbon signals are expected.

Table 2: Predicted ^{13}C NMR Spectral Data of **2-Methoxy-N-methylethanamine**

Chemical Shift (δ) ppm (Predicted)	Assignment
~72	-O-CH ₂ -
~59	-O-CH ₃
~50	-N-CH ₂ -
~36	-N-CH ₃

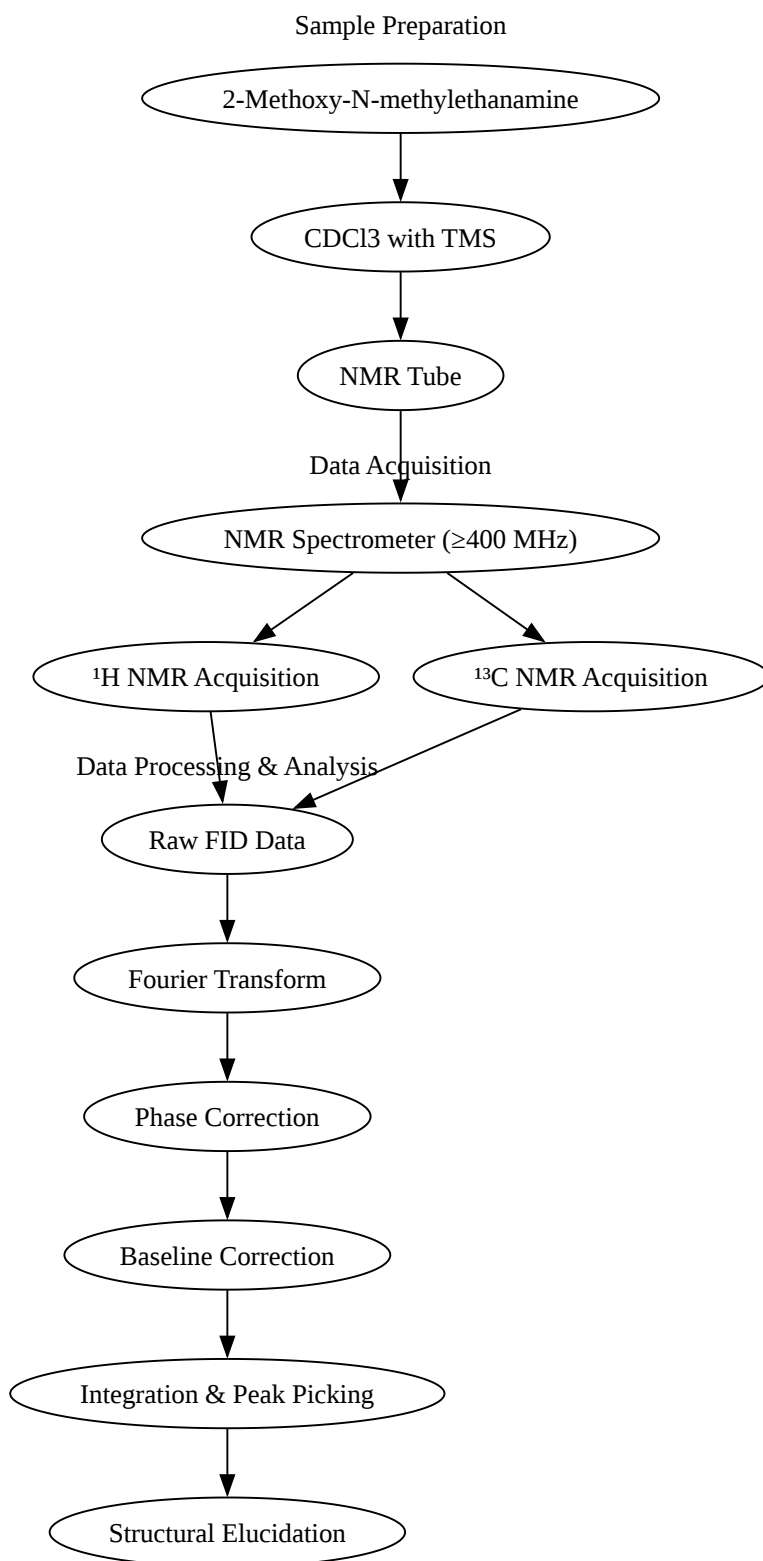
- Expert Insight: The carbon attached to the oxygen in the ethoxy group (-O-CH₂-) is expected to be the most downfield signal. The methoxy carbon (-O-CH₃) will also be in a similar region. The carbon adjacent to the nitrogen (-N-CH₂-) and the N-methyl carbon (-N-CH₃) will appear more upfield. The precise chemical shifts can be confirmed by acquiring a ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **2-Methoxy-N-methylethanamine** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Acquisition:

- Number of scans: 1024 or more
- Relaxation delay: 2-5 seconds
- Pulse program: Proton-decoupled



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Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **2-Methoxy-N-methylethanamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Weak-Medium, Broad	N-H Stretch (Secondary Amine)
2980-2800	Strong	C-H Stretch (Aliphatic)
~1460	Medium	C-H Bend (CH ₂ and CH ₃)
~1120	Strong	C-O-C Stretch (Ether)
~1100-1000	Medium	C-N Stretch (Aliphatic Amine)

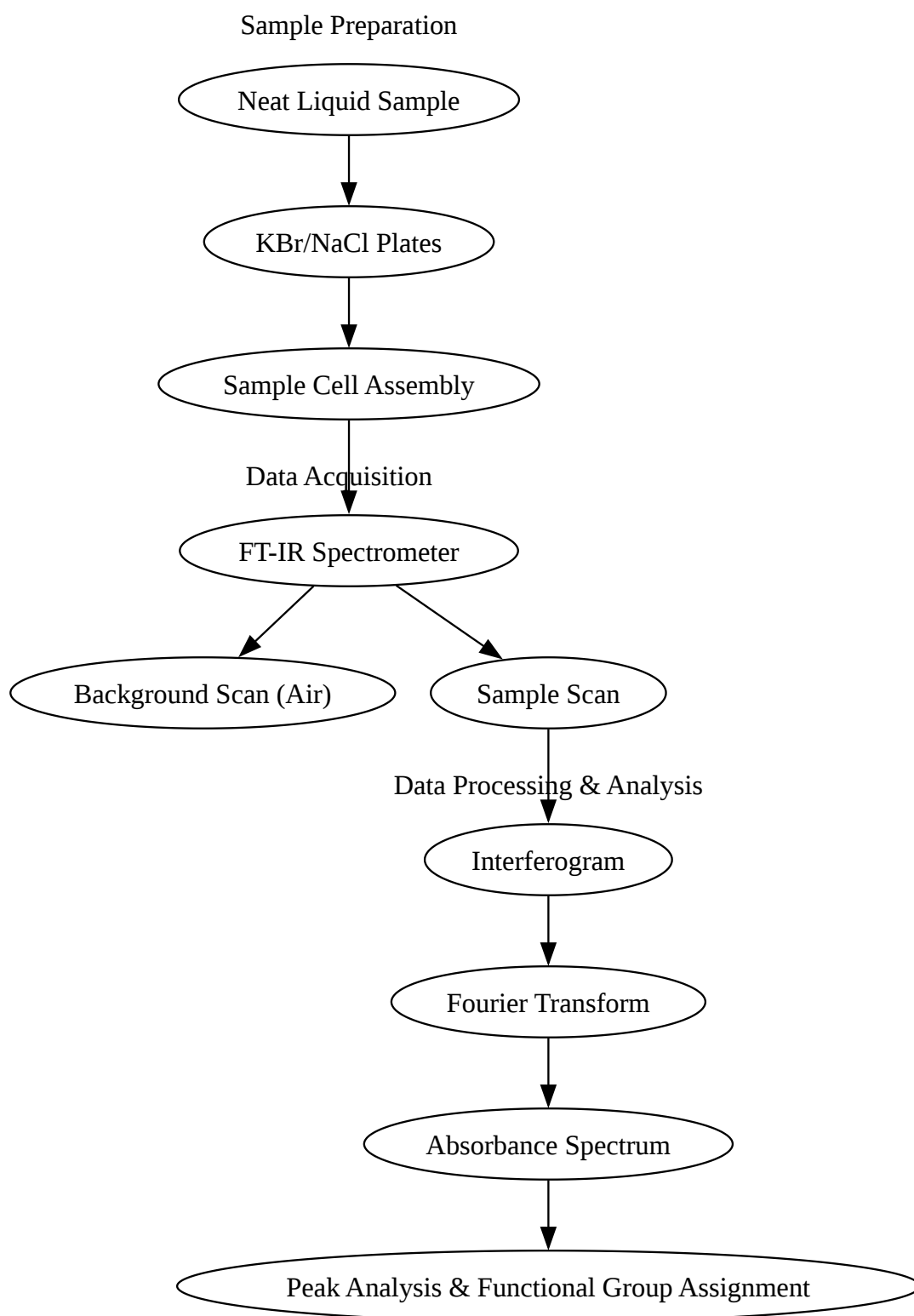
- **Authoritative Grounding:** The presence of a secondary amine is indicated by the N-H stretching vibration, which for aliphatic secondary amines typically appears as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ region.[3] The strong C-H stretching bands are characteristic of the methyl and methylene groups. A prominent feature in the spectrum is the strong C-O-C stretching vibration of the ether linkage, expected around 1120 cm⁻¹. The C-N stretching of the aliphatic amine will also be present in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of liquid **2-Methoxy-N-methylethanamine** can be obtained using the neat liquid technique:

- **Sample Preparation:** A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrument:** A Fourier Transform Infrared (FT-IR) spectrometer.
- **Acquisition:**

- Scan range: 4000-400 cm^{-1}
- Number of scans: 16-32
- Resolution: 4 cm^{-1}
- A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum.



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Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation.

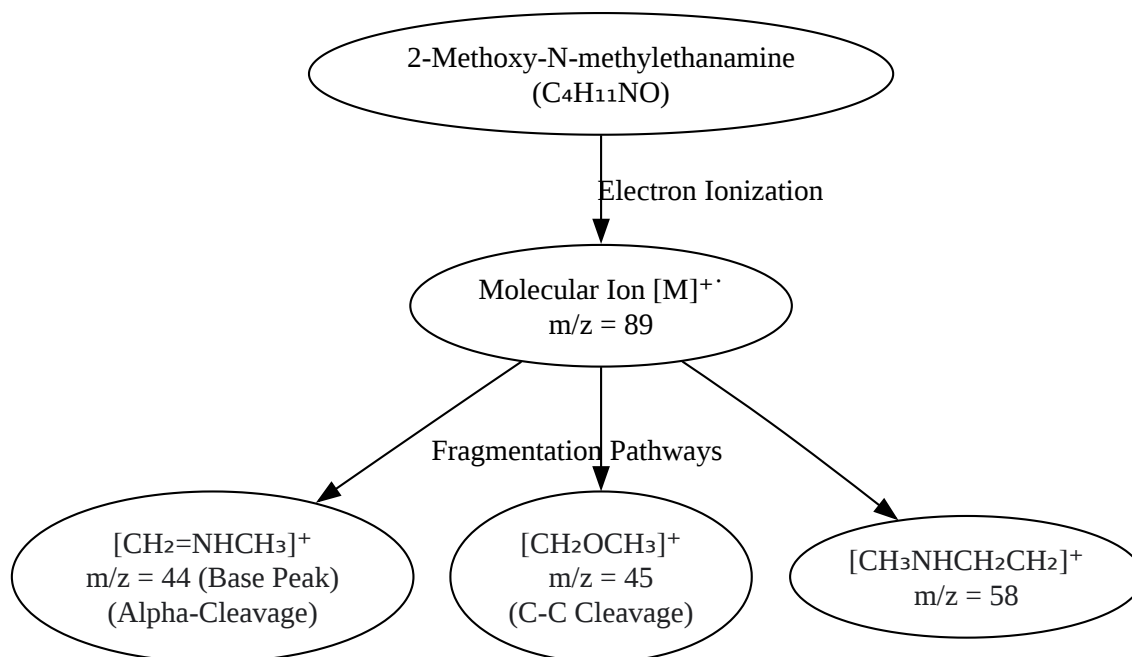
Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of **2-Methoxy-N-methylethanamine** shows a molecular ion peak (M^+) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for **2-Methoxy-N-methylethanamine**[\[2\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
89	7.5	$[C_4H_{11}NO]^+$ (Molecular Ion)
58	3.5	$[CH_3NHCH_2CH_2]^+$
45	6.3	$[CH_2OCH_3]^+$
44	100	$[CH_2=NHCH_3]^+$

- Trustworthiness through Fragmentation Analysis: The molecular ion peak at m/z 89 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of **2-Methoxy-N-methylethanamine**. The base peak at m/z 44 is likely due to alpha-cleavage, a common fragmentation pathway for amines, resulting in the stable N-methylenemethanaminium ion. Another significant fragmentation is the cleavage of the C-C bond adjacent to the ether oxygen, leading to the fragment at m/z 45.



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Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring an EI-mass spectrum is as follows:

- **Sample Introduction:** The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Electron Ionization (EI) at 70 eV.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer.
- **Detector:** An electron multiplier.
- **Data System:** A computer system to record and process the data.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation and characterization of **2-Methoxy-N-methylethanamine**. The data presented in this guide, along with the detailed experimental protocols and interpretations, offer a robust framework for scientists and researchers working with this compound. The consistency across these different analytical techniques provides a high degree of confidence in the assigned structure.

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